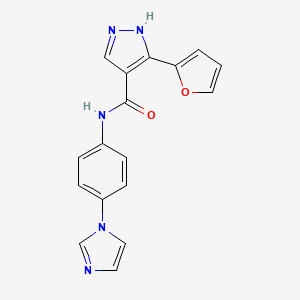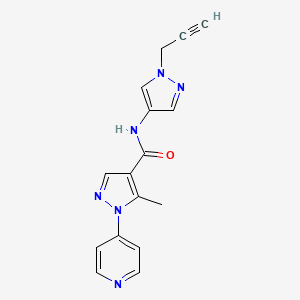
5-methyl-N-(1-prop-2-ynylpyrazol-4-yl)-1-pyridin-4-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(1-prop-2-ynylpyrazol-4-yl)-1-pyridin-4-ylpyrazole-4-carboxamide, commonly known as MRS1477, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MRS1477 is a selective and potent antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating immune responses and inflammation.
科学的研究の応用
MRS1477 has been extensively studied for its potential therapeutic applications in various disease conditions, including inflammation, cancer, and neurodegenerative disorders. The P2Y14 receptor, which is targeted by MRS1477, is involved in the regulation of immune responses and inflammation, making it a potential target for the treatment of inflammatory diseases. MRS1477 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. In addition, MRS1477 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential anticancer agent. Furthermore, MRS1477 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, indicating its potential as a therapeutic agent for these conditions.
作用機序
MRS1477 exerts its pharmacological effects by selectively antagonizing the P2Y14 receptor, which is a G protein-coupled receptor that is widely expressed in immune cells and other tissues. The P2Y14 receptor is involved in the regulation of immune responses and inflammation by modulating the production of pro-inflammatory cytokines and chemokines. By inhibiting the activity of the P2Y14 receptor, MRS1477 can reduce the production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects. In addition, MRS1477 can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MRS1477 has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the inhibition of cancer cell growth and proliferation, and the induction of neuroprotective effects. In addition, MRS1477 has been shown to have minimal toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
MRS1477 has several advantages for use in lab experiments, including its high potency and selectivity for the P2Y14 receptor, its relatively low toxicity, and its ability to inhibit the production of pro-inflammatory cytokines and chemokines. However, there are also some limitations to the use of MRS1477 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.
将来の方向性
There are several future directions for the study of MRS1477, including the development of more potent and selective P2Y14 receptor antagonists, the investigation of its potential therapeutic applications in other disease conditions, and the exploration of its mechanisms of action and pharmacokinetic properties. In addition, there is a need for further studies to investigate the safety and efficacy of MRS1477 in preclinical and clinical settings, in order to establish its potential as a therapeutic agent for human diseases.
合成法
MRS1477 can be synthesized using a multi-step process that involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with propargylamine to form 5-methyl-N-(prop-2-ynyl)pyrazole-4-carboxamide. This compound is then reacted with 4-bromopyridine to form 5-methyl-N-(1-prop-2-ynylpyrazol-4-yl)-1-pyridin-4-ylpyrazole-4-carboxamide, which is the final product. The synthesis of MRS1477 has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
特性
IUPAC Name |
5-methyl-N-(1-prop-2-ynylpyrazol-4-yl)-1-pyridin-4-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-3-8-21-11-13(9-18-21)20-16(23)15-10-19-22(12(15)2)14-4-6-17-7-5-14/h1,4-7,9-11H,8H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJYIUKEGYNFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=NC=C2)C(=O)NC3=CN(N=C3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

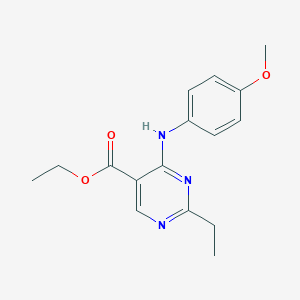
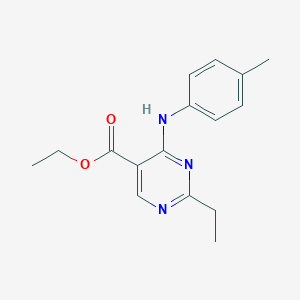
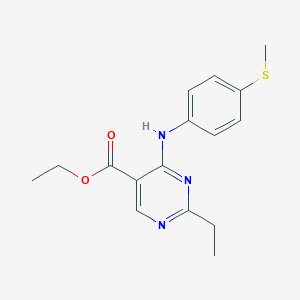
![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
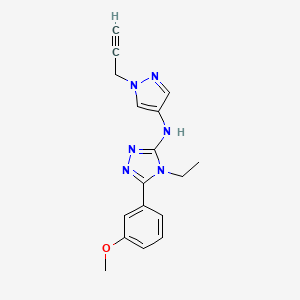
![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
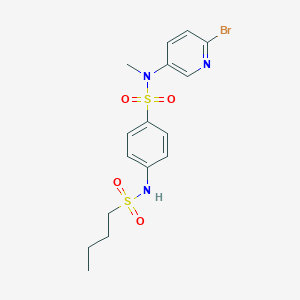
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)
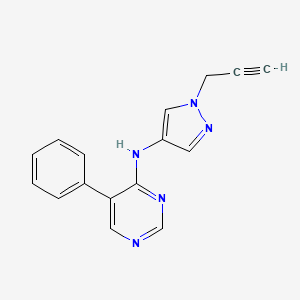
![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
